Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is a chemical compound characterized by its unique structure and functional groups. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents.
The synthesis of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate typically involves several key steps:
Technical details regarding these methods can vary based on the specific reagents and conditions used, such as temperature, solvent choice, and reaction time.
The molecular structure of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate features a piperidine ring with a tert-butyl group, an ethynyl group at the 4-position, and a fluorine atom also at the 4-position. The carboxylate functional group is attached to the nitrogen atom in the piperidine ring.
The compound's structural representation can be described using various notations:
C(#C)C1(CCN(CC1)C(=O)OC(C)(C)C)F
InChI=1S/C12H18FNO2/c1-11(2,3)14-12(15)10-6-5-9(13)7-8-10/h1H,5-8H2,2-3H3
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions typical of piperidine derivatives:
The specific conditions for these reactions will depend on factors such as solvent choice, temperature, and catalysts used.
The mechanism of action for tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is primarily linked to its anti-inflammatory properties. It may function through:
Experimental studies are required to elucidate the exact pathways and mechanisms involved, which may include receptor binding assays and cellular response evaluations.
The physical properties include:
Chemical properties include:
Relevant data regarding these properties can be found in chemical databases like PubChem and ChemShuttle .
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate has potential applications in several scientific fields:
Research continues to explore its full potential in these areas, highlighting its significance in drug discovery and development efforts .
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4